6-methyl-N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide
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Overview
Description
6-methyl-N’-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide is a Schiff base derived from pyridine and 3,4,5-trimethoxybenzaldehyde. Schiff bases are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, coordination chemistry, and material science .
Preparation Methods
The synthesis of 6-methyl-N’-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 6-methylpyridine-3-carbohydrazide and 3,4,5-trimethoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The product is then purified by recrystallization from ethanol.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Condensation: It can form coordination complexes with metal ions due to the presence of the Schiff base moiety.
Scientific Research Applications
6-methyl-N’-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It exhibits various biological activities, including antibacterial, antifungal, and anticancer properties.
Coordination Chemistry: It acts as a ligand in the formation of metal complexes, which are studied for their catalytic and biological activities.
Material Science: The compound is used in the development of chemosensors for the detection of metal ions.
Mechanism of Action
The biological activity of 6-methyl-N’-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide is primarily due to its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various physiological effects. The Schiff base moiety plays a crucial role in the binding process, enhancing the compound’s bioactivity .
Comparison with Similar Compounds
Similar compounds include other Schiff bases derived from pyridine and substituted benzaldehydes. These compounds share similar biological activities but differ in their specific interactions with metal ions and biological targets. Examples include:
- N’-[(Z)-(4,5-dibromofuran-2-yl)methylidene]-6-methylpyridine-3-carbohydrazide .
- N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide .
These compounds highlight the versatility and potential of Schiff bases in various scientific applications.
Properties
Molecular Formula |
C17H19N3O4 |
---|---|
Molecular Weight |
329.35 g/mol |
IUPAC Name |
6-methyl-N-[(Z)-(3,4,5-trimethoxyphenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H19N3O4/c1-11-5-6-13(10-18-11)17(21)20-19-9-12-7-14(22-2)16(24-4)15(8-12)23-3/h5-10H,1-4H3,(H,20,21)/b19-9- |
InChI Key |
MFZQMNSFBJFIBH-OCKHKDLRSA-N |
Isomeric SMILES |
CC1=NC=C(C=C1)C(=O)N/N=C\C2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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